6-methyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one
Description
Properties
IUPAC Name |
6-methyl-4-[1-[3-(4-methylsulfanylphenyl)propanoyl]piperidin-4-yl]oxypyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-15-13-18(14-21(24)25-15)26-17-9-11-22(12-10-17)20(23)8-5-16-3-6-19(27-2)7-4-16/h3-4,6-7,13-14,17H,5,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPRGCBKPJMKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CCC3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Promoted Cyclization of α-Aroylketene Dithioacetals
The 2H-pyran-2-one scaffold is efficiently constructed via domino reactions involving α-aroylketene dithioacetals (AKDTAs) and malononitrile. Adapted from, this method employs:
Reagents :
- AKDTAs (e.g., 3,3-bis(methylthio)-1-arylprop-2-en-1-one)
- Malononitrile
- Potassium hydroxide (KOH) in dimethylformamide (DMF)
Procedure :
- AKDTAs and malononitrile undergo base-catalyzed addition–elimination, forming an intermediate imine.
- Intramolecular cyclization yields the 2H-pyran-2-one core.
- Acidic workup (HCl) precipitates the product.
Example :
6-Methyl-4-(methylthio)-2H-pyran-2-one is synthesized in 85–95% yield under reflux (100°C, 1.5 h). For the target compound, the methylthio group at C4 is replaced via nucleophilic substitution with piperidin-4-ol.
Synthesis of the Piperidine Substituent
Preparation of 1-(3-(4-(Methylthio)phenyl)propanoyl)piperidin-4-ol
The piperidine derivative requires acylation at the nitrogen and functionalization at C4.
Step 1: Acylation of Piperidine
Piperidine reacts with 3-(4-(methylthio)phenyl)propanoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:
$$
\text{Piperidine} + \text{ClC(O)CH}2\text{CH}2\text{C}6\text{H}4\text{SCH}_3 \xrightarrow{\text{TEA, DCM}} \text{1-(3-(4-(Methylthio)phenyl)propanoyl)piperidine}
$$
Yield : ~90% (analogous to).
Step 2: Hydroxylation at C4
The C4 position is oxidized to a hydroxyl group via catalytic hydrogenation or epoxidation followed by hydrolysis. Patent describes hydrogenation of tetramethylpiperidine derivatives under 200–350 bar H₂ and 120–220°C, yielding hydroxylated products.
Coupling of Pyranone and Piperidine Moieties
Mitsunobu Reaction for Ether Formation
The hydroxyl group on piperidin-4-ol reacts with the 4-position of the pyranone core via Mitsunobu conditions:
Reagents :
- Diethyl azodicarboxylate (DEAD)
- Triphenylphosphine (PPh₃)
- Tetrahydrofuran (THF)
Procedure :
- 6-Methyl-4-hydroxy-2H-pyran-2-one and 1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-ol are dissolved in THF.
- DEAD and PPh₃ are added dropwise at 0°C.
- The mixture is stirred at room temperature for 12 h.
Yield : 70–80% (extrapolated from).
Optimization and Scale-Up Considerations
Reaction Condition Screening
Purification Techniques
- Recrystallization : Methanol/water mixtures purify pyranone intermediates.
- Column Chromatography : Silica gel with ethyl acetate/petroleum ether isolates acylated piperidines.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity using C18 column (MeCN/H₂O, 70:30).
- Melting Point : 158–160°C (decomposes).
Challenges and Mitigation Strategies
- Acylation Side Reactions : Excess acyl chloride and low temperatures minimize dialkylation.
- Ether Formation Steric Hindrance : Mitsunobu conditions outperform SN2 for bulky substrates.
- Methylthio Oxidation : Conduct reactions under nitrogen to preserve –SCH₃ integrity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
6-methyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-methyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one involves its interaction with molecular targets in biological systems. This could include binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. The exact molecular targets and pathways would depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Aromatic Moieties
a) 6-methyl-4-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}oxy)-2H-pyran-2-one (BF90390)
- Key Difference : The phenylsulfanyl (SPh) group replaces the methylthio (SCH₃) substituent.
- Synthetic Yield: Not explicitly stated, but similar synthetic routes (e.g., acyl chloride reactions) may face steric challenges due to the SPh group.
b) 6-methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one
- Key Difference: A trifluoromethyl (CF₃)-substituted benzoyl group replaces the 4-(methylthio)phenylpropanoyl moiety.
- Impact: Electronic Effects: CF₃ is strongly electron-withdrawing, which may stabilize the compound against metabolic oxidation but reduce electron density in aromatic systems.
Piperidine-Linked Benzamide/Urea Derivatives ()
Compounds such as 8a , 8c , and 14a share structural motifs involving piperidine linked to aromatic groups but differ in core scaffolds (benzamide/urea vs. pyran-2-one).
- Key Insights :
- Electron-withdrawing groups (e.g., Cl, CF₃) improve synthetic yields by stabilizing intermediates.
- Steric bulk (e.g., trifluoromethyl in 14a ) may reduce efficiency in coupling reactions.
Biological Activity
6-Methyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a complex organic compound with potential biological activity. Its intricate structure suggests possible interactions with various biological pathways, making it a candidate for drug discovery and therapeutic applications.
Chemical Structure and Properties
The compound has the following IUPAC name: 6-methyl-4-[1-[3-(4-methylsulfanylphenyl)propanoyl]piperidin-4-yl]oxypyran-2-one . The structural formula can be represented as follows:
This structure includes a pyranone ring, a piperidine moiety, and a methylthio-substituted phenyl group, which contribute to its unique chemical properties and biological activities.
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various molecular targets in biological systems. These interactions can lead to significant pharmacological effects.
The compound may exert its effects through:
- Receptor Binding : It likely interacts with specific receptors, potentially affecting signal transduction pathways.
- Enzyme Inhibition : It may inhibit certain enzymes, altering metabolic processes.
- Modulation of Ion Channels : By interacting with ion channels, it could influence cellular excitability and neurotransmission.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of similar compounds, suggesting that this class may exhibit:
- Anti-inflammatory Activity : Compounds with similar structures have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Antidepressant Effects : Some derivatives have been linked to modulation of neurotransmitter systems, indicating potential use in treating mood disorders.
- Anticancer Properties : The ability to inhibit specific cancer cell lines has been documented, suggesting a role in cancer therapy.
Case Studies
A selection of case studies involving related compounds provides insights into the potential applications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anti-inflammatory effects on macrophage activation, showing significant reduction in TNF-alpha levels. |
| Study 2 | Explored antidepressant-like activity in rodent models, demonstrating increased serotonin levels. |
| Study 3 | Evaluated cytotoxicity against breast cancer cell lines, revealing dose-dependent effects on cell viability. |
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps include:
- Formation of the pyranone ring.
- Introduction of the piperidine moiety.
- Attachment of the methylthio-substituted phenyl group.
Industrial production methods focus on optimizing yields and purity through advanced techniques such as continuous flow reactors and scalable reaction conditions.
Q & A
Basic: What are the key synthetic strategies for preparing 6-methyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one?
The synthesis typically involves multi-step reactions, including:
- Piperidine functionalization : Coupling 4-hydroxy-piperidine with a propanoyl group bearing a 4-(methylthio)phenyl moiety under basic conditions (e.g., NaOH in dichloromethane) to form the intermediate 1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-ol .
- Etherification : Reacting the hydroxyl group of the piperidine intermediate with the 4-position of 6-methyl-2H-pyran-2-one under nucleophilic substitution conditions. Solvent choice (e.g., DMF or THF) and temperature control (40–60°C) are critical for optimal yield .
- Purification : Column chromatography or recrystallization to achieve ≥95% purity, confirmed by HPLC .
Advanced: How can reaction intermediates be optimized to improve overall synthesis yield?
Advanced optimization strategies include:
- Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Protecting groups : Temporary protection of the piperidine nitrogen with Boc groups prevents side reactions during etherification .
Basic: What spectroscopic techniques are used to confirm the compound’s structure?
Key methods include:
- NMR spectroscopy : H and C NMR to verify the pyran-2-one core (δ ~6.0 ppm for the α,β-unsaturated lactone proton) and piperidinyloxy linkage (δ ~3.5–4.5 ppm for oxymethylene) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H] at m/z 433.1542) .
- IR spectroscopy : Absorbance bands at ~1700 cm (lactone C=O) and ~1250 cm (C-O-C ether stretch) .
Advanced: How can computational modeling predict the compound’s binding affinity for target proteins?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., kinases or GPCRs). The pyran-2-one lactone may act as a hydrogen-bond acceptor, while the methylthiophenyl group contributes hydrophobic interactions .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories using GROMACS. Parameters like RMSD (<2 Å) and binding free energy (MM-PBSA) validate predictions .
Basic: What preclinical models are suitable for evaluating acute toxicity?
- Rodent models : Sprague-Dawley rats (oral LD testing) and CD-1 mice (intraperitoneal administration) are standard. Monitor weight loss, organ histopathology, and hematological parameters over 14 days .
- In vitro assays : HepG2 cell viability assays (IC) and Ames test for mutagenicity .
Advanced: How to design assays for assessing the compound’s anti-inflammatory activity?
- Cell-based assays : Measure TNF-α inhibition in LPS-stimulated RAW 264.7 macrophages (ELISA). Include dexamethasone as a positive control .
- In vivo models : Carrageenan-induced paw edema in rats. Administer the compound at 10–50 mg/kg and compare edema reduction (%) to indomethacin .
- Statistical analysis : Use GraphPad Prism for dose-response curves and ANOVA to determine significance (p < 0.05) .
Advanced: What strategies enhance the compound’s stability under physiological conditions?
- pH stability : Conduct accelerated degradation studies in buffers (pH 1–9) at 37°C. The lactone ring may hydrolyze in alkaline conditions, requiring formulation in enteric coatings .
- Light sensitivity : Store lyophilized samples in amber vials at –20°C to prevent photodegradation of the methylthio group .
Basic: How is the purity of the compound validated for pharmacological studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
